molecular formula C22H21ClN2O4S B2608922 8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline CAS No. 866895-21-8

8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline

Cat. No. B2608922
M. Wt: 444.93
InChI Key: XMWSMVQMJZLCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline” is a chemical compound with the molecular formula C22H21ClN2O4S. It has an average mass of 444.931 Da and a monoisotopic mass of 444.091064 Da .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives similar to 8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline show promising anticancer activities. For instance, studies on 4-aminoquinoline derivatives, which are structurally related, have been designed and synthesized to enhance anticancer activities. These compounds demonstrated cytotoxicity against breast tumor cell lines, with significant cancer cell-killing effects when combined with other anticancer agents. The observed effects include cell cycle arrest and apoptosis induction in cancer cells, suggesting potential as effective and safe anticancer agents (Solomon et al., 2019).

Antibacterial Activities

Compounds with structural similarities have also been synthesized and tested for their antibacterial activity. Tetracyclic quinolone antibacterials, for instance, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of such compounds, including 8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline, in developing new antibacterial drugs with a broad spectrum of action (Taguchi et al., 1992).

Antimicrobial Effects

Further research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which share functional groups with the compound of interest, revealed significant antimicrobial activities. These studies suggest the potential of such compounds to serve as antimicrobial agents against pathogens affecting plants like tomatoes, showcasing a broader application in agricultural science as well (Vinaya et al., 2009).

Potential in Neurodegenerative Diseases

The synthesis and evaluation of new N-substituted derivatives, including compounds related to 8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline, have been explored for potential applications in treating neurodegenerative diseases like Alzheimer’s. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease, indicating their potential as drug candidates for treating such conditions (Rehman et al., 2018).

properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-piperidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c23-15-4-6-16(7-5-15)30(26,27)21-14-24-18-13-20-19(28-10-11-29-20)12-17(18)22(21)25-8-2-1-3-9-25/h4-7,12-14H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWSMVQMJZLCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenyl)sulfonyl-9-piperidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

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